Ethyl 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is a fused ring system consisting of a benzene ring and a dioxole ring The isoxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
The synthesis of Ethyl 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-benzo[d][1,3]dioxole and ethyl bromoacetate.
Formation of Isoxazole Ring: The 5-bromo-benzo[d][1,3]dioxole is reacted with ethyl bromoacetate in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at 50°C for 2 hours to form the intermediate compound.
Chemical Reactions Analysis
Ethyl 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of Ethyl 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate involves its interaction with molecular targets and pathways within cells. The compound has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the polymerization of tubulin, a protein involved in cell division, thereby causing cell cycle arrest and apoptosis in cancer cells . Additionally, the compound can modulate signaling pathways involved in cell proliferation and survival, further contributing to its anticancer effects .
Comparison with Similar Compounds
Ethyl 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxol-5-ylmethanol: This compound has a similar benzo[d][1,3]dioxole moiety but lacks the isoxazole ring.
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds contain the benzo[d][1,3]dioxole moiety and an indole ring.
N-Aryl-5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have a thiazole ring and have shown potent antitumor activities against various cancer cell lines.
This compound stands out due to its unique combination of the benzo[d][1,3]dioxole and isoxazole rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-16-13(15)9-6-11(19-14-9)8-3-4-10-12(5-8)18-7-17-10/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPDJQFYVICQSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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